molecular formula C16H23N3O B2850791 N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopropanecarboxamide CAS No. 1049341-82-3

N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopropanecarboxamide

Cat. No.: B2850791
CAS No.: 1049341-82-3
M. Wt: 273.38
InChI Key: GKVTTZYSOHYNEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopropanecarboxamide is a synthetic organic compound characterized by a phenylpiperazine moiety linked via an ethyl chain to a cyclopropanecarboxamide group. For instance, crystallographic analysis of such compounds frequently employs software like SHELXL for refinement, ensuring precise determination of bond lengths, angles, and stereochemistry.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c20-16(14-6-7-14)17-8-9-18-10-12-19(13-11-18)15-4-2-1-3-5-15/h1-5,14H,6-13H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVTTZYSOHYNEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-phenylpiperazine with 2-chloroethyl cyclopropanecarboxamide under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The compound belongs to a class of phenylpiperazine derivatives, which are widely explored for their CNS activity. Below is a comparative analysis with key analogs, focusing on structural features, receptor interactions, and crystallographic methodologies:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Pharmacological Target Crystallographic Method
N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopropanecarboxamide Phenylpiperazine + cyclopropanecarboxamide Hypothetical: Dopamine D3/D4 receptors SHELXL refinement (hypothesized)
Aripiprazole Phenylpiperazine + quinolinone Dopamine D2, serotonin 5-HT1A SHELX family programs
Buspirone Azapirone + pyrimidinylpiperazine Serotonin 5-HT1A X-ray diffraction (SHELXTL)
WAY-100635 Phenylpiperazine + pyridinylamide Serotonin 5-HT1A antagonist SHELXL refinement

Key Findings:

Structural Variations: The cyclopropane ring in this compound may enhance metabolic stability compared to bulkier groups (e.g., quinolinone in aripiprazole). Ethyl linkers (as in the target compound) versus methyl or propyl chains (in analogs) influence receptor-binding kinetics due to conformational flexibility.

Receptor Specificity :

  • Phenylpiperazine derivatives typically exhibit affinity for dopamine (D2, D3) or serotonin (5-HT1A) receptors. The cyclopropanecarboxamide group may confer selectivity for D4 receptors, akin to L-745,870.

Crystallographic Insights :

  • SHELX software (e.g., SHELXL, SHELXS) is widely used for refining crystal structures of such compounds, enabling precise analysis of torsional angles and hydrogen-bonding networks critical for receptor docking.

Biological Activity

N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopropanecarboxamide is a compound that has attracted significant interest in pharmacological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a cyclopropane carboxamide group linked to a phenylpiperazine moiety. Its molecular formula is C16H22N4OC_{16}H_{22}N_{4}O with a molecular weight of 274.37 g/mol. The compound's structure can be represented as follows:

InChI InChI 1S C16H22N4O c1 2 3 11 12 20 16 21 19 10 5 7 15 17 18 8 6 10 h3 5 10 12H 2 4 6 9 11H2 1H3 H 19 21 \text{InChI }\text{InChI 1S C16H22N4O c1 2 3 11 12 20 16 21 19 10 5 7 15 17 18 8 6 10 h3 5 10 12H 2 4 6 9 11H2 1H3 H 19 21 }

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

1. Anticonvulsant Activity:
Research indicates that this compound exhibits anticonvulsant properties by modulating neuronal voltage-sensitive sodium channels. It has been shown to provide protection in animal models against seizures induced by maximal electroshock (MES) and pentylenetetrazol (PTZ) tests .

2. Acetylcholinesterase Inhibition:
The compound has also been evaluated for its potential as an acetylcholinesterase inhibitor, which may have implications for treating neurodegenerative diseases such as Alzheimer's disease.

3. Interaction with Serotonin Receptors:
Given the presence of the phenylpiperazine moiety, the compound may interact with serotonin receptors, potentially influencing mood and anxiety disorders. This interaction warrants further investigation to elucidate its psychopharmacological effects.

Research Findings and Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

Study 1: Anticonvulsant Efficacy
In a study assessing anticonvulsant activity in mice, various derivatives of phenylpiperazine were synthesized and tested. The results demonstrated that compounds similar to this compound exhibited significant protective effects against seizures at doses ranging from 100 mg/kg to 300 mg/kg .

CompoundMES Protection (100 mg/kg)scPTZ Protection (300 mg/kg)
This compoundYesYes
Control (Phenytoin)YesYes

Study 2: Acetylcholinesterase Inhibition
Another study explored the inhibitory effects on acetylcholinesterase. The results indicated that the compound showed moderate inhibition compared to standard inhibitors like donepezil.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureAnticonvulsant Activity
N-[2-(4-(phenyl)piperazine)]acetamideSimilar piperazine structureModerate
N-[2-(4-(phenyl)pyrimidine)]carboxamideContains pyrimidine ringLow

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopropanecarboxamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with a 4-phenylpiperazine ethylamine intermediate. Key steps include:

  • Amide bond formation : Use coupling agents like EDCl/HOBt or DCC in anhydrous solvents (e.g., DMF or dichloromethane) under nitrogen .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Optimization : Adjust reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 for amine:carboxylic acid) to minimize side products. Monitor progress via TLC and LC-MS .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify cyclopropane ring protons (δ 0.8–1.5 ppm) and piperazine N-CH₂ groups (δ 2.5–3.5 ppm). COSY and HSQC resolve coupling patterns .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 328.2025 for C₁₇H₂₄N₃O⁺) .
  • X-ray Crystallography : For absolute configuration, use SHELX programs for structure refinement (if single crystals are obtained) .

Advanced Research Questions

Q. How do structural modifications (e.g., spacer length, substituents) impact the compound’s binding affinity for dopamine D3 and serotonin 5-HT1A receptors?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Spacer elongation : Replace the ethyl chain with butyl groups to enhance D3 receptor selectivity (Ki < 10 nM vs. >100 nM for 5-HT1A) .
  • Substituent effects : Fluorine or methoxy groups on the phenyl ring increase lipophilicity and blood-brain barrier penetration, as shown in radioligand binding assays .
  • Experimental design : Use competitive binding assays with [³H]spiperone (D3) and [³H]8-OH-DPAT (5-HT1A) in HEK293 cells expressing cloned receptors .

Q. How can researchers resolve contradictions in reported receptor affinity data across studies?

  • Methodological Answer :

  • Variable analysis : Compare assay conditions (e.g., membrane preparation methods, incubation times). For example, GTPγS-free vs. GTPγS-containing buffers alter G-protein coupling efficiency .
  • Meta-analysis : Pool data from multiple studies using standardized metrics (pKi values) and apply multivariate regression to isolate confounding factors (e.g., cell line variability) .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties and target interactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., D3 receptor PDB: 3PBL) to identify key binding residues (e.g., Asp110³·³² salt bridge) .
  • ADME Prediction : Use SwissADME to estimate logP (2.8 ± 0.3), CNS permeability (BOILED-Egg model), and CYP450 metabolism .
  • Pharmacophore Modeling : Align with known D3 antagonists to prioritize derivatives with matched electrostatic and hydrophobic features .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.